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Compound of Interest

Compound Name:
4-(4-Methoxyphenyl)pyrimidine-2-

thiol

Cat. No.: B069585 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties,

and biological activities of 4-(4-Methoxyphenyl)pyrimidine-2-thiol and its closely related

derivatives. The information presented is intended to serve as a valuable resource for

researchers and professionals involved in drug discovery and development.

Chemical Properties and Synthesis
4-(4-Methoxyphenyl)pyrimidine-2-thiol is a heterocyclic compound featuring a pyrimidine

ring substituted with a 4-methoxyphenyl group at the 4th position and a thiol group at the 2nd

position.[1][2][3]

Table 1: Physicochemical Properties of 4-(4-Methoxyphenyl)pyrimidine-2-thiol
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Property Value Reference

CAS Number 175202-77-4 [1]

Molecular Formula C11H10N2OS [1]

Molecular Weight 218.28 g/mol [1]

Appearance Yellow powder [1]

Melting Point 216-222 °C [1]

Purity ≥ 99% (HPLC) [1]

General Synthesis Protocol
The synthesis of 4-(4-Methoxyphenyl)pyrimidine-2-thiol and its analogs is typically achieved

through a two-step process involving a Claisen-Schmidt condensation followed by a

cyclocondensation reaction.[4]

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

This step involves the base-catalyzed condensation of an appropriate acetophenone with an

aromatic aldehyde to form a chalcone (an α,β-unsaturated ketone). For the synthesis of the

precursor to 4-(4-Methoxyphenyl)pyrimidine-2-thiol, 4-methoxyacetophenone would be

reacted with a suitable aldehyde.

Step 2: Pyrimidine Ring Formation (Cyclocondensation)

The resulting chalcone is then reacted with thiourea in the presence of a base to yield the

pyrimidine-2-thiol derivative.[4]
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Step 1: Chalcone Synthesis

Step 2: Pyrimidine Ring Formation

4-Methoxyacetophenone

Chalcone (α,β-unsaturated ketone)

Aromatic Aldehyde Base (e.g., NaOH or KOH)

Thiourea

4-(4-Methoxyphenyl)pyrimidine-2-thiol

Base

Click to download full resolution via product page

Caption: General synthesis workflow for 4-arylpyrimidine-2-thiols.

Detailed Experimental Protocol for a Representative
Analog
The following protocol is for the synthesis of a closely related analog, 4-(3-Methoxyphenyl)-6-

(4-methoxyphenyl)pyrimidine-2-thiol, and can be adapted for the target compound.[5]

Materials:

(2E)-1-(4-methoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one (chalcone)

Thiourea

Ethanol
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Potassium hydroxide

Procedure:

A mixture of the chalcone (0.01 mol) and thiourea (0.01 mol) is dissolved in ethanol (20 mL).

An ethanolic solution of potassium hydroxide (0.01 mol in 10 mL ethanol) is added to the

mixture.

The reaction mixture is refluxed for 8 hours.

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

After completion, the reaction mixture is cooled, and the resulting solid is filtered, washed

with water, and recrystallized from ethanol to yield the pure product.

Biological Activities
Derivatives of pyrimidine-2-thiol have been reported to exhibit a wide range of biological

activities, including anticancer, enzyme inhibitory, and antimicrobial effects.[1][4]

Anticancer Activity
Several studies have highlighted the potential of 4,6-diarylpyrimidine derivatives as anticancer

agents, particularly as inhibitors of key signaling kinases like Epidermal Growth Factor

Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4]

Table 2: Anticancer Activity of Representative 4,6-Diarylpyrimidine-2-thiol Derivatives

Compound Cell Line Activity Metric Value (nM) Reference

Compound 22 - GI50 22 [4]

Compound 29 - GI50 24 [4]

Compound 22 VEGFR-2 IC50 1.15 [4]

Compound 29 VEGFR-2 IC50 1.60 [4]

Sorafenib (Ref.) VEGFR-2 IC50 0.17 [4]
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Note: The specific structures of compounds 22 and 29 are detailed in the cited reference. GI50

is the concentration for 50% of maximal inhibition of cell proliferation.

Enzyme Inhibition
A study on hydroxyl-substituted 4,6-diarylpyrimidine-2-thiols demonstrated their potential as

inhibitors of pancreatic lipase.[5]

Table 3: Lipase Inhibition by a Representative Pyrimidine-2-thiol Analog

Compound IC50 (µM)

4-(3-Methoxyphenyl)-6-(4-

methoxyphenyl)pyrimidine-2-thiol
0.29 ± 0.026

Note: This data is for a structural isomer of the target compound and serves as an indicator of

potential activity.

Antimicrobial Activity
The same study also investigated the antimicrobial properties of these compounds.

Table 4: Minimum Inhibitory Concentration (MIC) of a Representative Pyrimidine-2-thiol Analog

Organism MIC (µg/mL)

Enterococcus faecalis >1000

Staphylococcus aureus >1000

Bacillus cereus 250

Escherichia coli >1000

Pseudomonas aeruginosa >1000

Candida albicans >1000

Candida krusei >1000
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Signaling Pathways
The anticancer activity of pyrimidine derivatives is often attributed to their ability to inhibit key

signaling pathways involved in cell proliferation, survival, and angiogenesis.

EGFR/VEGFR-2 Signaling Pathway
EGFR and VEGFR-2 are receptor tyrosine kinases that, upon activation, trigger downstream

signaling cascades like the PI3K/Akt and MAPK pathways, leading to cell growth and

angiogenesis. Pyrimidine derivatives have been shown to act as dual inhibitors of these

receptors.[4]
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Caption: Inhibition of EGFR/VEGFR-2 signaling by pyrimidine derivatives.

PI3K/Akt Signaling Pathway
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The PI3K/Akt pathway is a crucial downstream effector of many receptor tyrosine kinases and

plays a central role in cell survival and proliferation. Some pyrimidine derivatives have been

shown to suppress this pathway.
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Caption: Putative inhibition of the PI3K/Akt signaling pathway.

Conclusion
4-(4-Methoxyphenyl)pyrimidine-2-thiol and its derivatives represent a promising class of

compounds with diverse biological activities. The straightforward synthesis and the potential for

broad-spectrum pharmacological effects, particularly in the realm of anticancer therapy, make

them attractive candidates for further investigation and development. The data presented in this

guide, compiled from the available literature, provides a solid foundation for future research in

this area. It is important to note that while specific quantitative data for 4-(4-
Methoxyphenyl)pyrimidine-2-thiol is limited, the information available for its close structural

analogs strongly suggests its potential as a bioactive molecule. Further studies are warranted

to fully elucidate its pharmacological profile and mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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